4-(Azetidin-3-yl)quinazoline
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Overview
Description
4-(Azetidin-3-yl)quinazoline is a heterocyclic compound that features a quinazoline core substituted with an azetidine ring at the 4-position. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Mechanism of Action
Target of Action
Quinazoline derivatives, which include 4-(azetidin-3-yl)quinazoline, have been found to exhibit broad-spectrum antimicrobial activity .
Mode of Action
It is known that certain quinazoline derivatives can inhibit biofilm formation in bacteria such as pseudomonas aeruginosa . This suggests that this compound may interact with its targets to prevent the formation of biofilms, thereby inhibiting bacterial growth.
Biochemical Pathways
It is known that quinazoline derivatives can inhibit biofilm formation and other virulence factors in bacteria . This suggests that this compound may affect pathways related to biofilm formation and bacterial virulence.
Pharmacokinetics
Quinazoline derivatives are generally known for their broad range of pharmacological activities , which suggests that they may have favorable ADME properties.
Result of Action
It is known that certain quinazoline derivatives can inhibit biofilm formation and other virulence factors in bacteria . This suggests that this compound may have similar effects.
Action Environment
The broad-spectrum antimicrobial activity of quinazoline derivatives suggests that they may be effective in a variety of environments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Azetidin-3-yl)quinazoline typically involves the reaction of quinazoline derivatives with azetidine. One common method includes the cyclization of 2-aminobenzamide with azetidine under specific reaction conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and solvents like dimethylformamide or tetrahydrofuran .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 4-(Azetidin-3-yl)quinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tetrahydrofuran.
Major Products Formed:
Oxidation: Formation of quinazoline N-oxides.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of substituted quinazoline derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals
Comparison with Similar Compounds
Quinazoline: The parent compound with a similar core structure but without the azetidine substitution.
4-(Pyrrolidin-3-yl)quinazoline: A similar compound with a pyrrolidine ring instead of an azetidine ring.
4-(Piperidin-3-yl)quinazoline: Another similar compound with a piperidine ring substitution
Uniqueness: 4-(Azetidin-3-yl)quinazoline is unique due to the presence of the azetidine ring, which imparts distinct chemical and biological properties. The azetidine ring can enhance the compound’s binding affinity to certain molecular targets and improve its pharmacokinetic properties .
Properties
IUPAC Name |
4-(azetidin-3-yl)quinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3/c1-2-4-10-9(3-1)11(14-7-13-10)8-5-12-6-8/h1-4,7-8,12H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHZODHQXSPEMAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2=NC=NC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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